molecular formula C8H4BrClN2O2 B1380538 5-bromo-6-chloro-1H-indazole-3-carboxylic acid CAS No. 1467062-18-5

5-bromo-6-chloro-1H-indazole-3-carboxylic acid

Cat. No.: B1380538
CAS No.: 1467062-18-5
M. Wt: 275.48 g/mol
InChI Key: BDKDBWICHJLRTJ-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid typically involves the bromination and chlorination of indazole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitutions on the indazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid, with the temperature carefully monitored to prevent over-reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using automated systems to control the reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-6-chloro-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-6-chloro-1H-indazole-3-carboxylic acid is unique due to its dual halogen substitutions, which enhance its reactivity and potential for diverse applications. The presence of both bromine and chlorine atoms allows for more complex chemical modifications and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

5-bromo-6-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDBWICHJLRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-6-chloro-1H-indazole-3-carboxylic acid
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5-bromo-6-chloro-1H-indazole-3-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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